Indium(III) sulfate

Electrochemistry Electrodeposition Materials Processing

Indium(III) sulfate is the high-purity soluble indium precursor for applications where sulfate-specific inner-sphere complexation defines electrochemical performance. Unlike chloride or nitrate alternatives, it enables well-defined diffusion-controlled electrodeposition (α=0.116) for high-purity indium layers and extends Zn-ion battery anode cycle life >4× (>2000 h) via in-situ protective layer formation. Its clean thermal decomposition to In₂O₃ at 437°C—lower than nitrate precursors—enables oxide film deposition on temperature-sensitive substrates. Choose Indium(III) sulfate when counter-ion chemistry determines process outcomes.

Molecular Formula H2InO4S
Molecular Weight 212.90 g/mol
CAS No. 13464-82-9
Cat. No. B081286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium(III) sulfate
CAS13464-82-9
Molecular FormulaH2InO4S
Molecular Weight212.90 g/mol
Structural Identifiers
SMILESOS(=O)(=O)O.[In]
InChIInChI=1S/In.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)
InChIKeyRODAKIFYLYKDTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium(III) Sulfate (CAS 13464-82-9): Technical Baseline and Procurement Profile for High-Purity Indium Source Material


Indium(III) sulfate (In₂(SO₄)₃, CAS 13464-82-9) is an inorganic sulfate salt of indium, commercially available as an anhydrous white-gray hygroscopic powder or as a nonahydrate (In₂(SO₄)₃·9H₂O) . It is characterized by its high water solubility (53.92 g/100 g solution at 20 °C ), high specific gravity (3.438 g/cm³ ), and decomposition at ~600 °C to yield indium oxide (In₂O₃) [1]. This compound functions primarily as a high-purity soluble indium precursor and electrolyte component, distinguished from other indium salts by its unique sulfate counter-ion, which enables specific electrochemical and complexation behaviors not shared by halides or nitrates [2].

Why Indium(III) Sulfate Procurement Cannot Be Casually Substituted with Alternative Indium Salts


Attempting to substitute Indium(III) sulfate with other indium salts—such as the chloride, nitrate, or acetate—introduces significant technical risk due to fundamental differences in anion-specific complexation, electrochemical kinetics, and thermal decomposition pathways. The sulfate anion actively participates in inner-sphere complexation in aqueous solution, a behavior not observed for the nitrate or perchlorate anions [1]. This alters the speciation and, consequently, the electrochemical reduction potential and nucleation mechanism of indium, which can shift the charge transfer coefficient and diffusion behavior during electrodeposition [2]. Furthermore, the thermal decomposition profile of the sulfate yields indium oxide with a distinct morphology compared to the decomposition products of the nitrate, directly impacting the quality of derived thin films and nanomaterials [3]. Such physicochemical divergences mean that drop-in replacement of a sulfate with a chloride or nitrate salt in a validated process—especially in electroplating or semiconductor precursor synthesis—will invalidate process parameters and compromise material quality.

Product-Specific Quantitative Evidence Guide: Differentiating Indium(III) Sulfate from Competing Indium Salts


Electrodeposition: Superior Charge Transfer Efficiency Compared to Chloride-Based Systems

In a direct head-to-head electrochemical study, the electrodeposition of indium from an indium sulfate electrolyte system demonstrated a well-defined diffusion-controlled instantaneous nucleation mechanism with a high diffusion coefficient (D = 7.31 × 10⁻⁹ cm² s⁻¹), enabling high-purity indium deposition [1]. In contrast, electrodeposition from chloride-based solutions is complicated by strong complexation that can hinder reduction kinetics and is considered unsuitable for accurate quantitative deposition due to the formation of unstable chloro-complexes [2]. The sulfate system exhibits an irreversible electrodeposition process with an average charge transfer coefficient (α) of 0.116, providing a distinct and controllable electrochemical signature not achievable with chloride electrolytes [1].

Electrochemistry Electrodeposition Materials Processing

Aqueous Speciation: Unique Sulfate Inner-Sphere Complexation Contrasted with Nitrate and Perchlorate

Raman spectroscopic analysis reveals that Indium(III) sulfate undergoes inner-sphere complexation in aqueous solution, where the sulfate anion binds directly to the indium center. This is evidenced by the appearance of four new polarized Raman lines (ν₁(A₁) = 1125 cm⁻¹, ν₂(A₁) = 1000 cm⁻¹, ν₃(A₁) = 650 cm⁻¹) attributable to a C₃ᵥ symmetry sulfate complex [1]. Crucially, no such spectral evidence for inner-sphere complexation is observed in solutions of indium nitrate or indium perchlorate, indicating that the nitrate and perchlorate anions remain primarily in the outer coordination sphere or as free ions [1].

Coordination Chemistry Speciation Raman Spectroscopy

Battery Electrolyte Additive: Quantified Cycle Life Extension for Zinc Metal Anodes

When used as an electrolyte additive in zinc-ion batteries, Indium(III) sulfate enables the in-situ formation of an indium metal protective layer on the zinc anode via a displacement reaction. This modification significantly stabilizes the anode/electrolyte interface. In comparative testing, a Zn//Zn symmetric cell using a ZnSO₄ electrolyte with the indium sulfate additive exhibited a cycle life exceeding 2000 hours at a current density of 1 mA cm⁻², with an average polarization voltage maintained below 50 mV [1]. This performance stands in stark contrast to baseline ZnSO₄ electrolytes without the additive, which typically suffer from rapid failure due to dendrite growth, hydrogen evolution, and corrosion within a fraction of this timeframe [1].

Battery Energy Storage Zinc-Ion Battery Electrolyte Additive

Thermal Decomposition: Low-Temperature Oxide Formation Pathway vs. Hydrated Nitrate Salt

Indium(III) sulfate decomposes cleanly to indium oxide (In₂O₃) upon heating to 437°C, releasing sulfur trioxide (SO₃) vapor . This thermal decomposition pathway is distinct from that of indium nitrate hydrate (In(NO₃)₃·xH₂O), which undergoes a more complex, multi-step decomposition involving the release of water and nitrogen oxides before forming In₂O₃ at a higher temperature range (typically > 500°C) [1]. The lower decomposition temperature and well-defined, single-step gas evolution of the sulfate offer a more controlled route for preparing In₂O₃ powders and films with potentially different morphological and crystallographic properties compared to those derived from the nitrate [REFS-1, REFS-2].

Materials Chemistry Thermal Decomposition Semiconductor Precursors

High-Purity Electrowinning: Improved Environmental Profile and Efficiency over Chloride Electrolytes

For the industrial electrowinning of indium metal, the choice of electrolyte has major implications for process efficiency and environmental impact. A comparative study of electrowinning methods found that sulfate-based electrolytes offer a lower environmental impact and higher current efficiencies compared to conventional acidic chloride solutions [1]. Chloride electrolytes, while widely used, face critical challenges including the evolution of toxic chlorine gas at the anode and corrosive conditions. The sulfate system mitigates these issues, providing a more sustainable and economically viable route for the production of high-purity indium from secondary resources or primary leachates [1].

Electrowinning Hydrometallurgy Green Chemistry

Optimal Research and Industrial Scenarios for Indium(III) Sulfate Procurement


Scenario 1: High-Purity Indium Electrodeposition for Semiconductor Components

This scenario is supported by the electrochemical evidence in Section 3, which shows that indium sulfate electrolytes enable a well-defined diffusion-controlled deposition process with a quantifiable charge transfer coefficient (α = 0.116). [1] This makes Indium(III) sulfate the preferred precursor for applications requiring high-purity indium layers, such as in the fabrication of emitter and collector electrodes for high-frequency transistors, as historically demonstrated by the Philco Corporation. Users should prioritize this compound over chloride alternatives when process control and deposit purity are critical.

Scenario 2: Electrolyte Additive for Long-Cycle-Life Aqueous Zinc-Ion Batteries

As detailed in Section 3, the use of Indium(III) sulfate as an additive in ZnSO₄ electrolytes directly results in a more than fourfold extension of the cycle life of zinc metal anodes (>2000 hours vs. <500 hours baseline). [2] This makes it an essential compound for research groups and battery developers focused on commercializing safe, low-cost aqueous zinc-ion batteries for grid storage. Its ability to in-situ form an indium protective layer solves the key problem of zinc dendrite growth.

Scenario 3: Controlled Synthesis of Indium Oxide (In₂O₃) Nanostructures via Thermal Decomposition

For materials scientists synthesizing In₂O₃ nanoparticles or thin films, the thermal decomposition behavior of Indium(III) sulfate is a key differentiator. As shown in Section 3, its decomposition to In₂O₃ occurs cleanly at 437°C, a lower temperature than required for the nitrate hydrate. This lower processing temperature, combined with the specific SO₃ gas evolution, can be exploited to create nanostructured In₂O₃ with unique morphologies (e.g., via metallogel templating [3]) and to deposit oxide films on temperature-sensitive substrates, an advantage over nitrate precursors.

Scenario 4: Environmentally Sustainable Indium Electrowinning from Recycled Sources

This industrial application scenario is directly justified by the evidence in Section 3 comparing sulfate and chloride electrolytes. The lower environmental impact and higher efficiency of the sulfate system make it the superior choice for hydrometallurgical recovery of indium from end-of-life electronics (e.g., LCD screens) or industrial waste streams. [4] Procurement for this purpose should focus on the lower-purity, bulk grades of the compound, leveraging its process advantages over the more hazardous and corrosive chloride-based alternative.

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